Lipophilicity (LogP/LogD) Comparison vs. 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile
The target compound exhibits substantially higher computed lipophilicity than the simplest commercially prevalent benzoxazine carbonitrile comparator. PubChem XLogP3-AA for the target is 2.2 compared to 1.5 for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile (CID 2795504), a difference of +0.7 log units [1][2]. An independent JChem calculation (ChemBase) reports LogP = 3.23 and LogD₇.₄ = 3.23 for the target, with LogD₅.₅ = 3.18, indicating minimal pH-dependent ionization consistent with the absence of ionizable groups beyond the benzoxazine nitrogen [3]. This lipophilicity shift is attributable to the combined effect of the N-benzyl group, the saturated octahydro core, and the 8a-methoxy substituent—all absent in the simpler analog.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / JChem LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; JChem LogP = 3.23; LogD₇.₄ = 3.23 |
| Comparator Or Baseline | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile: XLogP3-AA = 1.5 |
| Quantified Difference | ΔXLogP3-AA = +0.7 log units; ΔJChem LogP ≈ +1.7 log units vs. comparator |
| Conditions | Computed properties: PubChem XLogP3 3.0 (target CID 39869107; comparator CID 2795504); ChemBase JChem calculator |
Why This Matters
A +0.7 to +1.7 log unit increase in lipophilicity directly alters predicted membrane permeability, tissue distribution, and potential off-target binding, making this compound unsuitable for direct substitution in assays calibrated for the less lipophilic comparator.
- [1] PubChem. (2026). CID 39869107: XLogP3-AA = 2.2; HBD = 0; HBA = 4; TPSA = 45.5 Ų. View Source
- [2] PubChem. (2026). CID 2795504: 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile. XLogP3-AA = 1.5; HBD = 1; HBA = 3. View Source
- [3] ChemBase. (2026). Molecule ID 259505: 3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile. JChem LogP = 3.232; LogD(pH 5.5) = 3.177; LogD(pH 7.4) = 3.231. View Source
